Methyl 2-[(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)sulfanyl]acetate: is a chemical compound belonging to the quinoxaline family, which are heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)sulfanyl]acetate typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Ethylation: The quinoxaline core is then ethylated to introduce the ethyl group at the 4-position.
Oxidation: The 3-position is oxidized to form the 3-oxo group.
Methylation: Finally, the compound is methylated to form the methyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoxaline core to its corresponding saturated derivatives.
Substitution: Substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the quinoxaline core.
Reduction Products: Saturated analogs of the quinoxaline core.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Methyl 2-[(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)sulfanyl]acetate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Quinoxaline derivatives have shown biological activities such as antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting various diseases.
Medicine: The compound's derivatives are explored for their potential therapeutic effects. They can be used in the treatment of infections, cancers, and other medical conditions.
Industry: In the materials science field, quinoxaline derivatives are used in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which Methyl 2-[(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)sulfanyl]acetate exerts its effects involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Ethyl 3-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoate: A structurally related compound with similar reactivity and applications.
4-Hydroxy-2-quinolones: Another class of compounds with similar biological activities and synthetic methods.
Uniqueness: Methyl 2-[(4-ethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)sulfanyl]acetate is unique due to its specific structural features, such as the presence of the sulfanyl group and the ethyl group at the 4-position. These features contribute to its distinct reactivity and biological activity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
methyl 2-(4-ethyl-3-oxoquinoxalin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-15-10-7-5-4-6-9(10)14-12(13(15)17)19-8-11(16)18-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRHUIZXKPLUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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